(3-methylanilino)methanesulfonic acid

説明

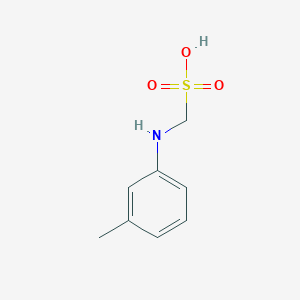

Structure

3D Structure

特性

CAS番号 |

102-42-1 |

|---|---|

分子式 |

C8H11NO3S |

分子量 |

201.25 g/mol |

IUPAC名 |

(3-methylanilino)methanesulfonic acid |

InChI |

InChI=1S/C8H11NO3S/c1-7-3-2-4-8(5-7)9-6-13(10,11)12/h2-5,9H,6H2,1H3,(H,10,11,12) |

InChIキー |

GKLLAQQMVKEFPV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NCS(=O)(=O)O |

正規SMILES |

CC1=CC(=CC=C1)NCS(=O)(=O)O |

他のCAS番号 |

102-42-1 |

製品の起源 |

United States |

Elucidation of Reaction Mechanisms and Pathways Involving 3 Methylanilino Methanesulfonic Acid

Mechanistic Investigations of Acid-Catalyzed Transformations

While specific studies detailing the acid-catalyzed transformations of (3-methylanilino)methanesulfonic acid are not extensively documented, the general behavior of related N-arylaminomethanesulfonic acids in acidic media primarily involves the reversible cleavage of the N-S bond, which is discussed in detail in subsequent sections.

Under strong acidic conditions and elevated temperatures, analogous compounds can undergo decomposition. For instance, the acid-catalyzed decomposition of aryl azides is known to proceed through the formation of highly reactive arylnitrenium ion intermediates after the protonated azide loses nitrogen. scielo.br Although this compound does not possess an azide group, prolonged exposure to strong, non-aqueous acids could potentially lead to complex reactions involving the aromatic ring or the sulfonate group, though such specific pathways for this compound have not been elucidated in the available literature. General acid-catalyzed hydrolysis mechanisms, such as the A-2 type, involve a bimolecular attack by a nucleophile (like water) on a protonated substrate. chemguide.co.ukyoutube.comyoutube.comucoz.com This principle governs the hydrolysis of the N-S bond in anilinomethanesulfonates, representing the primary acid-catalyzed transformation.

Studies on Cleavage and Formation Reactions of the N-S Bond

The nitrogen-sulfur bond is the key linkage in this compound, and its formation and cleavage are central to the compound's chemistry. The reaction is notably reversible.

The formation of anilino-methanesulfonic acids, a process known as sulfomethylation, occurs through the reaction of an aromatic amine with formaldehyde and a bisulfite salt. The mechanism is believed to proceed via the formation of hydroxymethanesulfonate from the reaction of formaldehyde and bisulfite. The aromatic amine, in this case, 3-methylaniline, then acts as a nucleophile, attacking the carbon atom of hydroxymethanesulfonate and displacing the hydroxyl group to form the N-S bond.

Step 1: Formation of Hydroxymethanesulfonate:

HCHO + HSO₃⁻ ⇌ ⁻O₃SCH₂OH

Step 2: Nucleophilic Attack by the Amine:

ArNH₂ + ⁻O₃SCH₂OH ⇌ ArNHCH₂SO₃⁻ + H₂O

The cleavage of the N-S bond is essentially the reverse of the formation reaction, typically occurring via hydrolysis, especially under acidic or neutral pH conditions. This reversible nature is a key characteristic of this class of compounds. The presence of electron-donating groups, such as the methyl group on the aniline (B41778) ring, is known to facilitate both the forward (formation) and reverse (hydrolysis) reactions.

Analysis of Hydrolysis Reactions of Anilino-Methanesulfonic Acid Derivatives

The hydrolysis of anilino-methanesulfonic acid derivatives, which involves the cleavage of the N-S bond to regenerate the parent aniline and hydroxymethanesulfonate, has been a subject of kinetic and mechanistic studies.

The reaction is understood to be reversible in aqueous solutions, particularly between pH 4 and 8. The rate of hydrolysis within this pH range is often found to be pH-independent. The general mechanism for this hydrolysis involves the attack of water on the methylene carbon, leading to the breaking of the C-N bond and subsequent reformation of the starting materials.

Kinetic studies on various substituted anilino-methanesulfonic acid derivatives have revealed important structure-activity relationships. The electronic nature of substituents on the aromatic ring significantly influences the rate of hydrolysis.

Effect of Substituents on Hydrolysis Rate:

| Substituent Group | Electronic Effect | Influence on Hydrolysis Rate |

| Electron-donating (e.g., -CH₃, -OCH₃) | Increases electron density on the nitrogen atom | Facilitates hydrolysis and the reverse formation reaction |

| Electron-withdrawing (e.g., -NO₂, -Cl) | Decreases electron density on the nitrogen atom | Retards both hydrolysis and the reverse formation reaction |

For this compound, the presence of the electron-donating methyl group at the meta position of the aniline ring is expected to increase the rate of hydrolysis compared to the unsubstituted anilino-methanesulfonic acid. This is consistent with the general observation that substituents that increase the nucleophilicity of the nitrogen atom facilitate the reversible reaction. The hydrolysis proceeds via first-order kinetics, as observed in related compounds where N-S bond cleavage is the rate-determining step. nih.gov

Theoretical and Computational Chemistry Studies of 3 Methylanilino Methanesulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

No publicly available research details the application of quantum chemical calculations to elucidate the electronic structure and reactivity of (3-methylanilino)methanesulfonic acid. Such studies, were they to exist, would likely involve methods such as Density Functional Theory (DFT) or ab initio calculations to determine key molecular properties.

Hypothetically, these calculations would yield data on:

Optimized molecular geometry: The three-dimensional arrangement of atoms, bond lengths, and bond angles that corresponds to the lowest energy state of the molecule.

Electronic properties: Distribution of electron density, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the HOMO-LUMO gap, which are crucial for understanding the molecule's reactivity and spectral properties.

Reactivity descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index, which would be derived from the electronic structure to predict how the molecule might interact with other chemical species.

A representative data table that could have been generated from such a study is presented below for illustrative purposes.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Calculated Value | Units |

|---|---|---|

| Energy of HOMO | Data not available | eV |

| Energy of LUMO | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| Electronegativity (χ) | Data not available | eV |

Molecular Dynamics Simulations of Intermolecular Interactions in Solution

There is no available research on the use of molecular dynamics (MD) simulations to study the intermolecular interactions of this compound in solution. MD simulations would provide insights into the dynamic behavior of the molecule and its interactions with solvent molecules over time.

A potential study in this area could investigate:

Solvation structure: How solvent molecules, such as water, arrange themselves around the solute molecule, and the nature of the interactions (e.g., hydrogen bonding).

Radial distribution functions: To quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Hydrogen bond dynamics: The formation and breaking of hydrogen bonds between this compound and the solvent, which would be critical to understanding its solubility and behavior in protic solvents.

An example of a data table that might be found in such a study is shown below.

Table 2: Illustrative Hydrogen Bond Analysis from a Hypothetical MD Simulation

| Hydrogen Bond Donor/Acceptor Pair | Average Number of H-bonds | Average H-bond Lifetime |

|---|---|---|

| N-H --- O(water) | Data not available | Data not available |

| S=O --- H-O(water) | Data not available | Data not available |

Prediction of Reaction Pathways and Transition States

No studies predicting the reaction pathways and transition states for reactions involving this compound could be located. This type of computational investigation is essential for understanding the mechanisms of chemical reactions, including identifying the intermediate structures and the energy barriers that must be overcome.

Were such research available, it would likely include:

Potential energy surface mapping: To identify the lowest energy path from reactants to products.

Transition state searching: To locate the high-energy structures that represent the bottleneck of a reaction.

Activation energy calculations: To determine the energy required to reach the transition state, which is a key factor in reaction kinetics.

A summary of findings from a hypothetical study on a reaction pathway is presented in the table below.

Table 3: Example of Calculated Activation Energies for a Postulated Reaction

| Reaction Step | Reactants | Transition State Structure | Activation Energy (ΔG‡) |

|---|---|---|---|

| Step 1 | Data not available | Data not available | Data not available |

While the framework for a detailed theoretical and computational analysis of this compound can be outlined, the specific research required to populate such an analysis is not present in the publicly accessible scientific literature. Future computational studies are needed to elucidate the electronic structure, solution-phase behavior, and reaction mechanisms of this compound.

Investigation of Derivatives and Analogs of 3 Methylanilino Methanesulfonic Acid

Synthesis and Characterization of Substituted Anilino-Methanesulfonic Acids

The synthesis of substituted anilino-methanesulfonic acids can be achieved through several established chemical routes. A primary method involves the reaction of a substituted aniline (B41778) with a sulfonylating agent. One common approach is the reaction of an aniline with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

An alternative and widely applied method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the N-S bond by coupling a sulfonamide with an aryl halide (bromide or chloride). acs.org This method is valued for its efficiency and broad applicability to a range of substituted starting materials. acs.org For instance, 3-methylaniline (m-toluidine) can be reacted with a suitable methanesulfonylating agent to yield the target compound, (3-methylanilino)methanesulfonic acid. By varying the substituted aniline, a library of analogs can be produced.

The general reaction for the synthesis via methanesulfonyl chloride is: Ar-NH₂ + CH₃SO₂Cl → Ar-NHSO₂CH₃ + HCl

Where 'Ar' represents a substituted phenyl group.

Once synthesized, these compounds are rigorously purified and characterized using a suite of standard analytical techniques to confirm their identity and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the N-H bond, S=O stretches of the sulfonate group, and aromatic C-H bonds.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Elemental Analysis: Determines the percentage composition of elements (C, H, N, S), which is compared against the theoretical values calculated from the molecular formula.

The following table outlines the synthesis of various substituted anilino-methanesulfonic acid analogs based on the reaction of the corresponding substituted aniline.

Comparative Studies of Reactivity and Stability Among Analogs

The reactivity and stability of anilino-methanesulfonic acid analogs are profoundly influenced by the nature and position of substituents on the aniline ring. The methanesulfonate (B1217627) group itself is known to be remarkably stable. libretexts.org Therefore, variations in stability and reactivity among analogs are primarily dictated by the electronic effects exerted by the aromatic substituents on the anilino nitrogen and the N-S bond.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups increase the electron density on the aromatic ring and, consequently, on the anilino nitrogen atom. This enhanced electron density increases the nucleophilicity and basicity of the nitrogen, making the molecule more reactive toward electrophiles.

Electron-Withdrawing Groups (e.g., -Cl, -CN, -NO₂): These groups decrease the electron density on the ring and the nitrogen atom through inductive and/or resonance effects. This reduction in electron density lowers the nucleophilicity of the nitrogen, generally decreasing its reactivity towards electrophiles and lowering its basicity.

The Hammett equation provides a quantitative means to assess these electronic effects through substituent constants (σ). researchgate.net A negative σ value indicates an electron-donating character, while a positive σ value signifies an electron-withdrawing character. The stability of the N-S bond can also be affected; increased electron density from an EDG may slightly destabilize the bond, whereas an EWG may strengthen it by reducing electron repulsion.

The table below compares the predicted effects of various substituents on the reactivity and stability of anilino-methanesulfonic acid.

Structure-Reactivity Relationships in Anilino-Sulfonate Systems

The relationship between the molecular structure of substituted anilino-methanesulfonic acids and their chemical reactivity is governed by fundamental principles of physical organic chemistry. The electronic influence of a substituent on the aromatic ring can be dissected into two primary components: inductive effects and resonance effects.

Inductive Effects: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. For example, a chlorine atom is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I). An alkyl group like methyl is less electronegative and exerts a weak electron-donating inductive effect (+I). This effect weakens with distance from the reaction center (the anilino nitrogen).

Resonance Effects: This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of lone pairs or π-electrons. Substituents with lone pairs adjacent to the ring (e.g., -OCH₃, -NH₂) can donate electron density via resonance (+R effect). Groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density via resonance (-R effect). Resonance effects are most pronounced when the substituent is in the ortho or para position relative to the anilino group.

In the case of the target compound, This compound , the methyl group is in the meta position. From this position, its electron-donating character is primarily due to its weak +I effect, as resonance effects are not transmitted effectively from the meta position. researchgate.net This results in a modest increase in the electron density on the nitrogen atom compared to the unsubstituted analog.

In contrast, a para-substituted analog like (4-methoxyanilino)methanesulfonic acid would experience a strong +R effect from the methoxy (B1213986) group, significantly increasing the electron density on the nitrogen. Conversely, (4-nitroanilino)methanesulfonic acid would have its nitrogen electron density severely depleted due to the powerful -R effect of the nitro group. These structural differences lead directly to a predictable hierarchy of reactivity, particularly in reactions involving the anilino nitrogen, such as N-alkylation or N-acylation. The more electron-rich the nitrogen, the faster it will react with an electrophile. This systematic modulation of electronic properties through substitution is a cornerstone of rational chemical design and analysis.

Exploration of Academic Applications in Chemical Research

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying (3-methylanilino)methanesulfonic acid in complex matrices?

- Methodology : High-performance liquid chromatography (HPLC) with external standard calibration is a robust approach. Optimize chromatographic conditions (e.g., mobile phase pH, column type) to separate the compound from interfering substances. For example, a method validated for [(2-methoxyphenyl)amino]methanesulfonic acid used a C18 column, gradient elution with acetonitrile/water, and detection at 254 nm . Precolumn derivatization (e.g., with o-phthaldialdehyde) may enhance sensitivity for trace analysis in biological samples .

- Validation : Ensure linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (85–115%) across the expected concentration range.

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

- Purity Analysis : Use NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity. Compare retention times in HPLC with certified reference materials .

- Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 6 months). Monitor hydrolysis, oxidation, and photodegradation via HPLC-UV or LC-MS. Methanesulfonic acid derivatives are generally stable in acidic media but may degrade in basic or oxidative environments .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reaction yields when using this compound as a catalyst or intermediate?

- Reaction Optimization : Screen acid strength (e.g., methanesulfonic vs. hydrochloric acid) and temperature. For example, methanesulfonic acid enhances chromophore yield in lipid peroxidation assays compared to HCl, but side reactions (e.g., cyclization) may occur under HCl conditions .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹³C-NMR) to track reaction pathways. Computational modeling (DFT) can predict intermediates and transition states, as demonstrated in studies of methanesulfonic acid-mediated nanoparticle growth .

Q. How does this compound contribute to atmospheric aerosol nucleation and growth?

- Mechanistic Role : Methanesulfonic acid forms stable clusters with amines (e.g., methylamine) via proton transfer, as shown in quantum chemical calculations. These clusters act as nucleation sites for sub-20 nm particles, influencing cloud formation .

- Experimental Validation : Use mass spectrometry (CIMS) and mobility analyzers to detect particle size distributions in controlled chamber studies. Compare growth rates with/without the compound to isolate its impact .

Q. What synthetic routes leverage this compound for bioactive molecule synthesis?

- Drug Synthesis : Methanesulfonic acid is a solvent/catalyst in synthesizing bisphosphonates (e.g., alendronate) via phosphorus reagent reactions. Optimize reaction time and stoichiometry to achieve yields >80% .

- Heterocycle Formation : In Doebner-Miller reactions, methanesulfonic acid facilitates quinoline synthesis from aniline derivatives and crotonaldehyde. Monitor byproducts (e.g., Schiff bases) via TLC or GC-MS .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting data on the reactivity of this compound in different acidic media?

- Case Study : In lipid peroxidation assays, methanesulfonic acid maximizes chromophore yield for both MDA and 4-hydroxyalkenals, while HCl selectively detects MDA due to cyclization side reactions .

- Resolution : Replicate experiments under standardized conditions (pH, temperature). Use spiked recovery experiments to identify matrix effects (e.g., biological inhibitors) and validate with orthogonal methods (e.g., GC-MS) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。